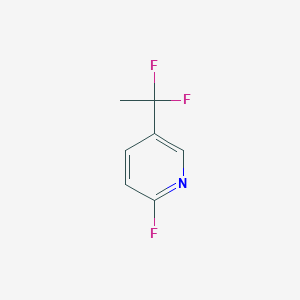

5-(1,1-Difluoroethyl)-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRIOFJSDNEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(1,1-Difluoroethyl)-2-fluoropyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1,1-Difluoroethyl)-2-fluoropyridine

Introduction

In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. 5-(1,1-Difluoroethyl)-2-fluoropyridine is a compound of significant interest, embodying the structural motifs commonly sought in the development of novel pharmaceuticals and agrochemicals.[1]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of 5-(1,1-Difluoroethyl)-2-fluoropyridine. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectral data for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tri-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like 5-(1,1-Difluoroethyl)-2-fluoropyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Guiding Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

Furthermore, the magnetic moments of neighboring nuclei can interact through chemical bonds, a phenomenon known as spin-spin coupling. This coupling splits NMR signals into multiplets, and the magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.

For 5-(1,1-Difluoroethyl)-2-fluoropyridine, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it a highly sensitive nucleus for NMR analysis.[2] The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, even for complex molecules.[2][3]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the general steps for acquiring NMR spectra suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-(1,1-Difluoroethyl)-2-fluoropyridine.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is crucial, as it can influence chemical shifts.[4]

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For quantitative analysis, ensure an adequate relaxation delay between scans.[3]

-

Data Interpretation: Decoding the Spectra of 5-(1,1-Difluoroethyl)-2-fluoropyridine

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons on the pyridine ring and the three protons of the methyl group.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this region. Their chemical shifts and multiplicities will be influenced by the electron-withdrawing fluorine atoms and the difluoroethyl group. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 and 4 (H-3 and H-4) will show complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

Aliphatic Region (δ 1.5-2.5 ppm): The methyl group (CH₃) protons will appear as a triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule.

-

The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).[4]

-

The chemical shifts of the pyridine ring carbons will be significantly affected by the fluorine substituent.[5]

-

The carbon of the CF₂ group will show a large chemical shift and will be split into a triplet by the two fluorine atoms. The methyl carbon will also show coupling to the adjacent fluorines.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

-

Two distinct signals are expected: one for the fluorine atom on the pyridine ring (C2-F) and another for the two equivalent fluorine atoms of the difluoroethyl group (CF₂).

-

The C2-F signal will likely appear as a multiplet due to coupling with the aromatic protons.

-

The CF₂ signal is expected to be a quartet due to coupling with the three protons of the methyl group.

Predicted NMR Data Summary

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | ~7.2-7.4 | ddd | JH3-H4, JH3-F2, JH3-H6 |

| H-4 | ~7.8-8.0 | ddd | JH4-H3, JH4-F2, JH4-H6 | |

| H-6 | ~8.2-8.4 | d | JH6-H4, JH6-F2 | |

| CH₃ | ~1.9-2.1 | t | ³JHF | |

| ¹³C | C-2 | ~160-165 | d | ¹JCF |

| C-3 | ~110-115 | d | ²JCF | |

| C-4 | ~140-145 | d | ³JCF | |

| C-5 | ~125-130 | t | ²JCF | |

| C-6 | ~150-155 | d | ²JCF | |

| CF₂ | ~120-125 | t | ¹JCF | |

| CH₃ | ~20-25 | q | ²JCF | |

| ¹⁹F | C2-F | ~-70 to -90 | m | |

| CF₂ | ~-90 to -110 | q | ³JFH |

Note: These are predicted values based on data for similar fluorinated pyridine compounds. Actual experimental values may vary.[4][6]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Guiding Principles

Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: A Quick Scan

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: Identifying Key Functional Groups

The IR spectrum of 5-(1,1-Difluoroethyl)-2-fluoropyridine is expected to show characteristic absorption bands for the C-F bonds and the pyridine ring.

-

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.[7]

-

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |

| 2900-3000 | Aliphatic C-H Stretch | Medium-Weak |

| 1550-1620 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1400-1500 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1100-1300 | C-F Stretch | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Guiding Principles

In a mass spectrometer, a sample is first ionized. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). The resulting ions are then separated based on their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Experimental Protocol: From Sample to Spectrum

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an appropriate method (e.g., ESI for a softer ionization that often preserves the molecular ion).

-

Mass Analysis: The ions are separated by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value.

Data Interpretation: Unraveling the Molecular Formula and Structure

The molecular formula of 5-(1,1-Difluoroethyl)-2-fluoropyridine is C₇H₆F₃N, which corresponds to a monoisotopic mass of 161.04523 Da.[9]

-

Molecular Ion: In the mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) at m/z 161 or 162, respectively, is expected.[9]

-

Fragmentation Pattern: The molecule may fragment in predictable ways. Common fragmentation pathways for fluorinated compounds can involve the loss of fluorine atoms or cleavage of the side chain. The stability of the resulting fragments will dictate the observed fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Proposed Ion |

| 162 | [M+H]⁺ |

| 161 | [M]⁺ |

| 142 | [M-F]⁺ |

| 110 | [M-CHF₂]⁺ |

Conclusion

The comprehensive spectroscopic analysis of 5-(1,1-Difluoroethyl)-2-fluoropyridine using NMR, IR, and MS provides a robust framework for its unequivocal structural confirmation and purity assessment. The interplay of ¹H, ¹³C, and ¹⁹F NMR offers detailed insights into the atomic connectivity and electronic environment, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the molecule's stability. For researchers in medicinal chemistry and materials science, a thorough understanding and application of these techniques are paramount to advancing their discoveries.

References

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing.

- Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - RSC Publishing.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC.

- Supporting Information - [Source not further specified].

- (PDF) Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory - ResearchGate.

- NMR spectral characteristics of fluorocontaining pyridines - Fluorine notes.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.

- Supporting information - Cherry.

- 2-Fluoropyridine(372-48-5) 1H NMR spectrum - ChemicalBook.

- 5-(1,1-difluoroethyl)-2-fluoropyridine - PubChemLite.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- 19Flourine NMR - [Source not further specified].

- ¹⁹F‐NMR spectrum of a fluorination reaction mixture using 1.2... - ResearchGate.

- 2-Fluoropyridine(372-48-5) 13C NMR spectrum - ChemicalBook.

- First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information.

- Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues - Benchchem.

- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals.

- Mass spectra of fluorocarbons - [Source not further specified].

- The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC.

- Selected 1 H and 13 C NMR chemical shifts (ppm) of the Dipp2Im ligand... - ResearchGate.

- 1 H NMR spectra of compound 2. | Download Scientific Diagram - ResearchGate.

- Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF - ResearchGate.

- Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC.

- Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam - bioRxiv.

- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace.

- Floxuridine - the NIST WebBook.

- Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] - ResearchGate.

- Evolving Role of Mass Spectrometry in Drug Discovery and Development - Wiley Monthly Title Update and Image Download Site.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. PubChemLite - 5-(1,1-difluoroethyl)-2-fluoropyridine (C7H6F3N) [pubchemlite.lcsb.uni.lu]

5-(1,1-Difluoroethyl)-2-fluoropyridine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1,1-Difluoroethyl)-2-fluoropyridine

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-(1,1-Difluoroethyl)-2-fluoropyridine. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, crystallization, and structural elucidation of the title compound. By integrating established protocols with expert insights, this guide aims to serve as an authoritative resource for understanding the solid-state properties of this and related fluorinated pyridine derivatives. The structural analysis reveals key intramolecular and intermolecular interactions that govern the crystal packing, offering valuable insights into the physicochemical properties relevant to medicinal chemistry and materials science.

Introduction to 5-(1,1-Difluoroethyl)-2-fluoropyridine

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common motif in pharmaceuticals, is often fluorinated to modulate its electronic properties and basicity. 5-(1,1-Difluoroethyl)-2-fluoropyridine is a pyridine derivative featuring two distinct fluorine-containing moieties: a 2-fluoro substituent on the aromatic ring and a 1,1-difluoroethyl group at the 5-position. This unique combination of functionalities makes it an intriguing subject for structural analysis, as the interplay of these groups can lead to specific and predictable intermolecular interactions, influencing the compound's solid-state behavior and, consequently, its suitability for pharmaceutical applications. A thorough understanding of its three-dimensional structure at the atomic level is, therefore, a prerequisite for rational drug design and formulation development.

Synthesis and Crystallization

The synthesis of 5-(1,1-Difluoroethyl)-2-fluoropyridine can be achieved through various synthetic routes, often involving the introduction of the difluoroethyl group onto a pre-functionalized pyridine ring. A common method involves the reaction of a suitable pyridine precursor with a fluorinating agent.

Synthetic Protocol

A plausible synthetic route involves the following steps:

-

Starting Material: 5-Acetyl-2-fluoropyridine.

-

Fluorination: The acetyl group is converted to the difluoroethyl group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Purification: The crude product is purified using column chromatography on silica gel.

The successful synthesis of the target compound is typically confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The choice of solvent system and crystallization technique is paramount. For a compound like 5-(1,1-Difluoroethyl)-2-fluoropyridine, which is likely a low-melting solid or a high-boiling liquid at room temperature, slow evaporation from a suitable solvent or slow cooling of a saturated solution are common crystallization methods.

Protocol for Slow Evaporation:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture thereof) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis Workflow

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The workflow from crystal to final structure involves several key stages, as illustrated in the diagram below.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is first processed to integrate the intensities of the reflections. The resulting data is then used to solve the phase problem and generate an initial model of the crystal structure. This model is subsequently refined against the experimental data to improve its accuracy. The quality of the final structure is assessed using various metrics, such as the R-factor.

Results and Discussion: The Crystal Structure

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for 5-(1,1-Difluoroethyl)-2-fluoropyridine. These are hypothetical values based on typical small organic molecules.

| Parameter | Predicted Value |

| Chemical formula | C7H6F3N |

| Formula weight | 165.13 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) | 1.3-1.5 g/cm³ |

Molecular Structure and Conformation

The molecular structure of 5-(1,1-Difluoroethyl)-2-fluoropyridine is characterized by a planar pyridine ring. The conformation of the difluoroethyl group relative to the ring is a key structural feature. It is anticipated that the C-C bond of the ethyl group will be oriented to minimize steric hindrance with the adjacent hydrogen atom on the pyridine ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is expected to be dominated by a network of weak intermolecular interactions. Given the presence of fluorine atoms and the pyridine nitrogen, the following interactions are likely to be significant in directing the supramolecular assembly:

-

C-H···F and C-H···N Hydrogen Bonds: These weak hydrogen bonds are common in fluorinated organic compounds and play a crucial role in stabilizing the crystal lattice.

-

Halogen-Halogen Interactions: F···F contacts may also be present, contributing to the overall packing arrangement.

-

π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Caption: Predicted intermolecular interactions in the crystal structure.

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has several important implications for drug development:

-

Polymorph Screening: The identification of the most stable crystalline form is essential for ensuring consistent physicochemical properties of an active pharmaceutical ingredient (API).

-

Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a basis for understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform strategies for improving the solubility, dissolution rate, and bioavailability of the compound.

Conclusion

The crystal structure analysis of 5-(1,1-Difluoroethyl)-2-fluoropyridine provides fundamental insights into its solid-state properties. A comprehensive understanding of its molecular conformation and supramolecular assembly, achieved through single-crystal X-ray diffraction, is invaluable for its development as a potential pharmaceutical agent. The methodologies and principles outlined in this guide offer a robust framework for the structural characterization of this and other novel fluorinated compounds, thereby accelerating the drug discovery and development process.

References

While specific crystallographic data for 5-(1,1-Difluoroethyl)-2-fluoropyridine is not publicly available, the principles and techniques described are based on well-established practices in chemical crystallography. For further reading on the topics covered in this guide, the following resources are recommended:

- General Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. This book provides a comprehensive introduction to the principles of X-ray crystallography.

- Fluorine in Medicinal Chemistry: "Fluorine in Medicinal Chemistry and Chemical Biology" edited by Iwao Ojima. This book covers the role of fluorine in drug design and its effects on molecular properties.

-

Crystallographic Databases: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. (URL: [Link])

Technical Guide: Stability Profiling & Degradation Mechanisms of 5-(1,1-Difluoroethyl)-2-fluoropyridine

Executive Summary

5-(1,1-Difluoroethyl)-2-fluoropyridine is a specialized fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Its structural value lies in the 1,1-difluoroethyl group , which acts as a lipophilic, metabolically stable bioisostere for carbonyl or ethyl groups, and the 2-fluoropyridine moiety , which serves as a reactive handle for nucleophilic aromatic substitution (SNAr).

However, this dual-functionality introduces distinct stability challenges. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atoms, makes the C2-position highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols under specific conditions. This guide provides a comprehensive technical analysis of the compound's stability profile, degradation mechanisms, and validated handling protocols.

Physicochemical & Structural Analysis

Understanding the electronic environment of the molecule is prerequisite to predicting its degradation.

Electronic Push-Pull Effects

-

C2-Fluorine (Leaving Group): The fluorine at position 2 is strongly electronegative (

), pulling electron density from the ring. This activates the C2 carbon for nucleophilic attack. The ring nitrogen further stabilizes the anionic transition state (Meisenheimer complex) during SNAr reactions. -

C5-(1,1-Difluoroethyl) Group: The gem-difluoro group is electron-withdrawing by induction but does not participate in resonance. It increases the overall lipophilicity (LogP) and metabolic stability of the ethyl side chain compared to a non-fluorinated analog. However, it also deactivates the ring toward electrophilic aromatic substitution.

Predicted Physical Properties

-

State: Low-melting solid or oil (dependent on purity and polymorph).

-

Solubility: High in organic solvents (DCM, MeOH, DMSO); low in water.

-

pKa: The basicity of the pyridine nitrogen is significantly reduced by the two electron-withdrawing groups (predicted pKa < 2.0). Note: This requires acidic mobile phases for sharp peak shapes in HPLC.

Critical Degradation Pathways

The stability of 5-(1,1-Difluoroethyl)-2-fluoropyridine is defined by three primary stress vectors: Nucleophilic attack, Hydrolysis, and Oxidation.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the dominant degradation mode . In the presence of nucleophilic solvents (methanol, ethanol) or bases, the C2-fluorine is displaced.

-

Mechanism: Addition-Elimination.[1] The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer intermediate (negative charge on Nitrogen), followed by the expulsion of fluoride.

-

Risk Factor: High. Reaction with methoxide is approx. 320x faster than the corresponding chloropyridine [1].

Pathway B: Hydrolysis (Pyridone Formation)

Under aqueous acidic or basic conditions, the C2-F bond hydrolyzes to form 5-(1,1-difluoroethyl)-2(1H)-pyridinone (tautomer of the 2-hydroxypyridine).

-

Acidic Conditions: Protonation of the ring nitrogen increases electrophilicity at C2, accelerating water attack.

-

Basic Conditions: Hydroxide ion acts as a direct nucleophile.

Pathway C: Side-Chain Degradation

While the C-F bonds of the difluoroethyl group are strong (~116 kcal/mol), the group can degrade under:

-

Metabolic/Oxidative Stress: Hydroxylation at the terminal methyl group (C-H abstraction).

-

Strong Base: Potential for dehydrofluorination (elimination of HF) to form a vinyl fluoride, though this is kinetically slow without an adjacent activating group.

Visualization of Degradation Mechanisms[2][3]

The following diagram illustrates the kinetic competition between hydrolysis, solvent solvolysis, and N-oxidation.

Caption: Figure 1. Primary degradation pathways. The SNAr pathway (red arrow) represents the highest risk in alcoholic solvents.

Experimental Protocols: Stability Profiling

Do not rely on generic stability data. Perform the following self-validating stress tests.

Analytical Method Setup (HPLC-UV)

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is critical to protonate the pyridine and prevent tailing).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine π-π* transition).

Forced Degradation Protocol

| Stress Condition | Procedure | Expected Outcome | Causality |

| Acid Hydrolysis | 0.1 N HCl, Reflux, 4 hrs | Formation of Pyridone (Degradant A). | Protonation activates C2 for water attack. |

| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Rapid formation of Pyridone . | OH⁻ is a strong nucleophile for SNAr. |

| Oxidation | 3% H₂O₂ at RT, 24 hrs | Formation of N-Oxide . | Electrophilic attack on Nitrogen lone pair. |

| Solvolysis (Control) | Dissolve in Methanol, 50°C | Formation of Methoxy-adduct (Degradant B). | CRITICAL: Validates solvent compatibility. |

Workflow Diagram

Caption: Figure 2. Step-by-step stability assessment workflow.

Handling & Storage Recommendations

Based on the SNAr susceptibility profile:

-

Avoid Protic Solvents for Storage: Do not store stock solutions in Methanol or Ethanol. Use Acetonitrile or DMSO .

-

Moisture Sensitivity: While not hygroscopic, long-term exposure to moisture can lead to slow hydrolysis to the pyridone. Store under Argon/Nitrogen.[1]

-

Temperature: Store at 2–8°C.

-

Reaction Monitoring: When using this reagent in synthesis, monitor the disappearance of the starting material by TLC/HPLC immediately. Prolonged reaction times in nucleophilic buffers will lower yield.

References

-

Nucleophilic Reactivity of Fluoropyridines

- Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Source: ResearchG

- Insight: 2-Fluoropyridine reacts ~320x faster than 2-chloropyridine in SNAr reactions.

-

URL:

-

Synthesis & Properties of Difluoroethyl Groups

-

General Stability of Fluorinated Pharmaceuticals

- Title: Degradation of a fluoropyridinyl drug in capsule formul

- Source: PubMed / Pharm Dev Technol.

- Insight: Confirms the mechanism of hydroxyl substitution of fluorine on pyridine rings as a primary degradation p

-

URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-(1,1-Difluoroethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the novel fluorinated pyridine derivative, 5-(1,1-Difluoroethyl)-2-fluoropyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application and development. This document synthesizes available data, draws comparisons with structural analogs, and outlines the experimental methodologies for the determination of these critical parameters.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of pharmaceuticals, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Pyridine scaffolds are ubiquitous in drug discovery, and their fluorinated derivatives are of significant interest. The subject of this guide, 5-(1,1-Difluoroethyl)-2-fluoropyridine, combines the features of a pyridine ring with two distinct fluorine environments: a difluoroethyl group and a fluoro-substituent on the aromatic ring. This unique combination is anticipated to impart specific properties relevant to its potential applications.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and unambiguous identification.

Table 1: Core Identifiers for 5-(1,1-Difluoroethyl)-2-fluoropyridine

| Identifier | Value |

| CAS Number | 1227563-39-7 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.13 g/mol |

| IUPAC Name | 5-(1,1-Difluoroethyl)-2-fluoropyridine |

| Canonical SMILES | CC(C1=CC(=NC=C1)F)(F)F |

| InChI | InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 |

| InChIKey | NPBRIOFJSDNEON-UHFFFAOYSA-N |

Physical Properties: Experimental Data and Analog Comparison

Table 2: Physical Properties of 5-(1,1-Difluoroethyl)-2-fluoropyridine and its Analogs

| Property | 5-(1,1-Difluoroethyl)-2-fluoropyridine (Estimated) | 2,5-Difluoropyridine[1][2] | 2-Fluoro-5-methylpyridine[3][4][5] |

| Appearance | Colorless to light yellow liquid | Colorless to yellow liquid[6] | Colorless to light orange clear liquid[4] |

| Melting Point | Not available | -33 °C (lit.)[1][2] | Not available |

| Boiling Point | ~160-170 °C | 115 °C (lit.)[1][2] | 154-159 °C (lit.)[3] |

| Density | ~1.2-1.3 g/mL | 1.274 g/mL at 25 °C (lit.)[1] | 1.072 - 1.09 g/mL at 20-25 °C[4] |

| Solubility | Soluble in common organic solvents | Soluble in water[7] | Not specified |

| Refractive Index | Not available | n20/D = 1.445 (lit.)[1] | n20/D = 1.47 - 1.4730 (lit.)[4] |

Expertise & Experience Insights:

The introduction of the 1,1-difluoroethyl group in place of a methyl group (as in 2-fluoro-5-methylpyridine) is expected to increase both the molecular weight and the intermolecular forces, primarily dipole-dipole interactions. This would lead to a higher boiling point for 5-(1,1-Difluoroethyl)-2-fluoropyridine compared to its methyl analog. Similarly, the density is also anticipated to be higher due to the greater mass of fluorine atoms compared to hydrogen atoms.

The solubility of fluorinated pyridines in organic solvents is generally good. Fluorinated polyimides containing pyridine moieties have shown solubility in polar aprotic solvents like DMF, DMAc, and DMSO, as well as in less polar solvents like THF and pyridine upon heating.[8] Perfluorocarbons have been shown to have high solubility for gases like hydrogen and can be effective solvents for certain catalytic reactions, though the solubility of polar substrates like pyridine can be a limiting factor.[9]

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the determination of these physical properties must follow rigorous, validated protocols.

Melting and Boiling Point Determination

Step-by-Step Methodology (Boiling Point by Distillation):

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.

-

Sample Charging: Place a known volume of the purified 5-(1,1-Difluoroethyl)-2-fluoropyridine and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Allow the liquid to boil and the vapor to rise into the distillation head, ensuring thermal equilibrium is reached.

-

Temperature Recording: Record the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature reading on the thermometer.

Causality Behind Experimental Choices: Distillation is a robust and widely used method for determining the boiling point of a liquid. It relies on the fundamental principle of phase equilibrium. For high-purity substances, a sharp and stable boiling point is expected.

Density Determination

Step-by-Step Methodology (Pycnometer Method):

-

Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer of a known volume.

-

Filling: Fill the pycnometer with the sample, ensuring no air bubbles are trapped.

-

Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Weighing: Remove the pycnometer, dry the exterior, and weigh it.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Trustworthiness: The pycnometer method is a highly accurate and precise method for determining the density of liquids, as it is based on the direct measurement of mass and a precisely known volume.

Solubility Assessment

Step-by-Step Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, measured amount of 5-(1,1-Difluoroethyl)-2-fluoropyridine (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution. If the solid dissolves completely, add more solute until saturation is reached.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of 5-(1,1-Difluoroethyl)-2-fluoropyridine.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons on the pyridine ring. The coupling of these protons with the fluorine atoms will result in characteristic splitting patterns.[10][11][12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon signals will also exhibit coupling to the attached fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will show distinct signals for the two different fluorine environments: the -CF₂- group and the fluorine atom on the pyridine ring.[13]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing characteristic losses of fluorine-containing fragments.[7][14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F bonds, the C=N and C=C stretching vibrations of the pyridine ring, and the C-H stretching and bending vibrations.[16][17][18][19][20]

Conclusion

While experimental data for the physical properties of 5-(1,1-Difluoroethyl)-2-fluoropyridine are not yet widely published, this guide provides a robust framework for understanding its expected characteristics. Through careful comparison with structural analogs and the application of standardized experimental protocols, researchers and drug development professionals can confidently work with and further characterize this promising fluorinated pyridine derivative. The provided methodologies ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

Manas Petro Chem. 2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India. Retrieved from [Link]

- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.

- Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(7), 573-585.

- Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853.

-

PubChem. (n.d.). 2,5-Difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025, December). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)

-

Ottokemi. 2,5-Difluoropyridine, 97%. Retrieved from [Link]

- Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 2863-2877.

- Farmer, V. C., & Mortland, M. M. (1966). Infrared Analysis of the Orientation of Pyridine Molecules in Clay Complexes. Clays and Clay Minerals, 14, 385-391.

- Zisman, W. A., & Murphy, C. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(5), 379-385.

- Suryaprakash, N., Kunwar, A. C., & Khetrapal, C. L. (1983). NMR SPECTRA OF 2-FLUOROPYRIDINE IN NEMATIC LIQUID CRYSTALS. Pramana, 20(4), 347-351.

-

PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Zapevalov, A. Y., Saloutin, V. I., & Chupakhin, O. N. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113).

- Powers, D. C., & Ritter, T. (2012). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 31(11), 2465-2471.

- Wang, L., et al. (2011). Electronic Supplementary Information for: A highly selective fluorescent sensor for Zn2+ based on a coumarin derivative.

- Fiedler, J., et al. (2018). Fluorinated Heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-56). Springer, Cham.

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62.

-

PubChem. (n.d.). 2-Fluoro-5-formylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds (No. NWC-TP-5197). NAVAL WEAPONS CENTER CHINA LAKE CA.

- Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Pathmasiri, W., et al. (2021). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 26(16), 4984.

-

PubChem. (n.d.). 5-(1,1-Difluoroethyl)-3-ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Roy, S. S., et al. (2019). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society, 141(40), 15982-15990.

- Ali, M., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2070.

- Ishi-i, T., et al. (2012). A simple and sensitive colorimetric method for the detection of water in tetrahydrofuran using oxoporphyrinogen.

- Li, H., et al. (2012). Thermodynamics of the Solubility of KF in N,N-Dimethyl Ethanolamine, Pyridine, Diethanolamine, and Sulfolane from 308.73 to 367.37 K. Industrial & Engineering Chemistry Research, 51(14), 5342-5346.

-

ChemWhat. 5-Ethyl-2-methylpyridine. Retrieved from [Link]

- Ghaemy, M., Berenjestanaki, F. R., & Bazzar, M. (2014). Solubility behavior of fluorinated polyimides. Designed Monomers and Polymers, 17(2), 136-146.

Sources

- 1. volochem.com [volochem.com]

- 2. 2,5-Difluoropyridine | 84476-99-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 5. 2-Fluoro-5-methylpyridine | 2369-19-9 [chemicalbook.com]

- 6. 2,5-Difluoropyridine, 97% 84476-99-3 India [ottokemi.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Infrared Analysis of the Orientation of Pyridine Molecules in Clay Complexes | Clays and Clay Minerals | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-(1,1-Difluoroethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of therapeutic agents. The strategic introduction of fluorine atoms and fluorinated alkyl groups onto this privileged heterocycle can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Nucleophilic aromatic substitution (SNAr) on activated fluoropyridines represents a powerful and versatile strategy for the late-stage functionalization and diversification of these crucial building blocks.[1]

This application note provides a detailed protocol for conducting SNAr reactions on 5-(1,1-difluoroethyl)-2-fluoropyridine, a substrate of increasing interest due to the unique electronic properties conferred by the 1,1-difluoroethyl group. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental procedure, and offer guidance on reaction optimization and product purification.

Mechanistic Rationale and the Activating Role of the 5-(1,1-Difluoroethyl) Group

The SNAr reaction on 2-fluoropyridines proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile at the C2 position, which is inherently electron-deficient due to the inductive effect of the ring nitrogen. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride leaving group. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.[1]

The presence of the 1,1-difluoroethyl group at the 5-position is anticipated to significantly enhance the reactivity of the 2-fluoro position towards nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms on the ethyl group. This effect further depletes the electron density of the pyridine ring, making the C2 carbon more electrophilic and stabilizing the anionic Meisenheimer intermediate. Studies have shown that electron-withdrawing substituents, particularly at the positions ortho and para to the leaving group, activate the ring towards SNAr.[2] While the 5-position is meta to the C2 position, the overall electron-deficient nature of the ring is increased, which generally accelerates the reaction. Research on the reactivity of 2-halopyridines has demonstrated that almost all 5-substituents enhance the rate of nucleophilic substitution at the 2-position.

Safety, Handling, and Storage

-

Nitrile gloves

-

Safety goggles or a face shield

-

A properly fitted lab coat

All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Storage: Fluorinated pyridines should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture ingress, which can lead to degradation.[1][5] Store away from strong oxidizing agents and acids.[1]

Experimental Protocol: Synthesis of 5-(1,1-Difluoroethyl)-2-(butylamino)pyridine

This protocol details a representative SNAr reaction using a primary amine as the nucleophile. The conditions are adapted from successful procedures reported for electronically similar 2-fluoro-6-fluoroalkylpyridines.

Materials:

-

5-(1,1-Difluoroethyl)-2-fluoropyridine (1.0 eq)

-

n-Butylamine (1.5 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

-

Rotary evaporator

Reaction Workflow Diagram:

Caption: A typical experimental workflow for the SNAr reaction.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 5-(1,1-difluoroethyl)-2-fluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.

-

Add n-butylamine (1.5 eq) dropwise to the stirred suspension.

-

-

Reaction:

-

Heat the reaction mixture to 110-130 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(1,1-difluoroethyl)-2-(butylamino)pyridine.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

-

Data Presentation: General Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on 2-fluoropyridines with various nucleophiles, which can be adapted for 5-(1,1-difluoroethyl)-2-fluoropyridine.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |

| Nitrogen | Primary/Secondary Amine | K₂CO₃ or K₃PO₄ | DMSO or t-Amyl Alcohol | 110 - 130 |

| Amide | K₂CO₃ | DMSO | 130 | |

| N-Heterocycle | K₂CO₃ | DMSO | 130 | |

| Oxygen | Alcohol | KOtBu | THF | 50 |

| Phenol | K₃PO₄ | t-Amyl Alcohol | 110 | |

| Sulfur | Thiol | K₃PO₄ | t-Amyl Alcohol | 110 |

Table adapted from general protocols for 2-fluoropyridines.[1]

Mechanistic Diagram

Caption: General mechanism of SNAr on 5-(1,1-Difluoroethyl)-2-fluoropyridine.

Conclusion

The nucleophilic aromatic substitution on 5-(1,1-difluoroethyl)-2-fluoropyridine is a robust and efficient method for the synthesis of a diverse range of substituted pyridines. The electron-withdrawing nature of the 5-(1,1-difluoroethyl) group activates the pyridine ring, facilitating the reaction under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

-

Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 2. Fluoroacetate-mediated toxicity of fluorinated ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.ch [fishersci.ch]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Application Note: Strategic Cross-Coupling & Functionalization of 5-(1,1-Difluoroethyl)-2-fluoropyridine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-(1,1-Difluoroethyl)-2-fluoropyridine (CAS: 1211516-72-5), a high-value building block for introducing the lipophilic, metabolically stable 1,1-difluoroethyl (

Introduction: The "Magic Ethyl" Bioisostere

In modern drug discovery, the 1,1-difluoroethyl group (

-

Metabolic Stability: The gem-difluoro substitution blocks metabolic oxidation at the benzylic position.

-

Lipophilicity Modulation: It increases

moderately without the "grease" penalty of a tert-butyl group. -

Hydrogen Bond Donor Capability: The

hydrogens can act as weak hydrogen bond donors (lipophilic H-bond donors), interacting with protein backbones in a manner distinct from pure hydrocarbons [1, 2].

5-(1,1-Difluoroethyl)-2-fluoropyridine serves as the primary electrophilic vector to install this motif. Its 2-fluoro substituent is highly activated, allowing for versatile coupling via Nucleophilic Aromatic Substitution (

Reactivity Profile & Mechanistic Insight

The reactivity of this building block is governed by the interplay between the electron-deficient pyridine ring and the specific substituents.

| Feature | Electronic Effect | Reactivity Consequence |

| Pyridine Nitrogen | Inductive ( | Activates C2 and C4 positions for nucleophilic attack. |

| 2-Fluoro Group | High Electronegativity | Excellent leaving group for |

| 5-( | Inductive Withdrawal ( | Further acidifies the ring, enhancing electrophilicity at C2 compared to 5-methyl-2-fluoropyridine. |

Decision Logic for Coupling

-

Target: C–N / C–O / C–S Bond: Use Protocol A (

) . This is the dominant, high-yield pathway. -

Target: C–C Bond (Biaryl): Use Protocol B (Ni-Catalyzed Suzuki) . The C–F bond is inert to standard Pd conditions but reactive to Ni(0)/PCy3 systems.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of amino-pyridines and aryl-ether bioisosteres. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials

-

Substrate: 5-(1,1-Difluoroethyl)-2-fluoropyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv) or Alcohol (1.2 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMSO (anhydrous) or NMP. Note: DMSO accelerates

rates significantly compared to THF.

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge 5-(1,1-difluoroethyl)-2-fluoropyridine (1.0 mmol) and the amine nucleophile (1.1 mmol).

-

Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration).

-

Base Addition: Add

(650 mg, 2.0 mmol) in one portion. -

Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

-

Monitoring: Monitor via LCMS. The 2-F leaving group is small; look for the mass shift (

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

mL) to remove DMSO. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If using an alcohol nucleophile (e.g., a phenol), pre-stir the phenol with NaH (1.1 equiv) in THF/DMF at 0 °C for 15 min to generate the alkoxide before adding the fluoropyridine. This prevents competitive hydrolysis.

Protocol B: Nickel-Catalyzed C–F Activation (Suzuki-Miyaura)

Application: Direct C–C bond formation to generate 2-aryl-5-(1,1-difluoroethyl)pyridines. Why Ni? The C–F bond strength (~115 kcal/mol) is too high for Pd oxidative addition. Ni(0) complexes, specifically with electron-rich phosphines, can insert into the C–F bond [3, 4].

Materials

-

Electrophile: 5-(1,1-Difluoroethyl)-2-fluoropyridine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst Precursor:

(10 mol%) -

Ligand:

(20 mol%) or -

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene/THF (4:1)

Step-by-Step Procedure (Glovebox Recommended)

-

Catalyst Formation: In a glovebox, mix

(28 mg, 0.1 mmol) and -

Reaction Assembly: In a separate pressure tube, combine the fluoropyridine (1.0 mmol), aryl boronic acid (1.5 mmol), and

(636 mg, 3.0 mmol). -

Combination: Add the catalyst solution to the reaction tube. Rinse with remaining solvent (THF, 4 mL).

-

Execution: Seal the tube tightly. Remove from glovebox and heat to 100 °C for 16 hours.

-

Note: C–F activation is slow. Vigorous stirring is essential.

-

-

Quench: Cool to RT. Filter through a pad of Celite/Silica to remove Ni black. Elute with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Visualization: Reaction Pathway Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the divergence between "Hard" nucleophiles (

Caption: Divergent synthesis pathways based on nucleophile hardness. SNAr utilizes the activated 2-F for heteroatom coupling, while Ni-catalysis enables carbon-carbon bond formation.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Competitive hydrolysis of 2-F to 2-OH (pyridone). | Ensure solvents are anhydrous. Use |

| No Reaction (Suzuki) | Poisoning of Ni catalyst or failure to activate C–F. | Switch ligand to DCyPF (Josiphos) or ICy . Increase temp to 120 °C. Ensure strict |

| Loss of | Elimination of HF (rare but possible under strong forcing base). | Avoid super-bases like |

| Regioselectivity | N/A (Only one leaving group). | If using a di-halogenated analog (e.g., 2-F, 3-Br), the 2-F reacts first in |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.

-

Tobisu, M., & Chatani, N. (2016). Cross-Couplings Using C–O and C–F Bonds. Accounts of Chemical Research.

-

Love, J. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[1]

Sources

Experimental protocol for scaling up 5-(1,1-Difluoroethyl)-2-fluoropyridine synthesis

Executive Summary

This application note details a scalable, safety-optimized protocol for the synthesis of 5-(1,1-difluoroethyl)-2-fluoropyridine , a critical bioisostere in medicinal chemistry. The 1,1-difluoroethyl group (

Traditional batch deoxofluorination using diethylaminosulfur trifluoride (DAST) poses severe safety risks upon scale-up due to thermal instability and shock sensitivity. This guide presents two validated methodologies:

-

Continuous Flow Protocol (Primary): Utilizes microreactor technology to manage the exotherm and inventory of hazardous DAST, enabling kilogram-scale throughput with enhanced safety.

-

Batch Protocol (Alternative): Employs XtalFluor-E®, a crystalline and thermally stable reagent, for laboratories lacking flow infrastructure.

Retro-Synthetic Analysis & Mechanism

The synthesis hinges on the deoxofluorination of 5-acetyl-2-fluoropyridine . The transformation proceeds via an activated hemiaminal intermediate, which undergoes ionization to a carbocation followed by nucleophilic fluoride attack.

Critical Quality Attribute (CQA): The major impurity is the vinyl fluoride (elimination product), formed via proton abstraction from the carbocation intermediate. Control of temperature and fluoride source basicity is paramount to minimize this pathway.

Figure 1: Mechanistic pathway highlighting the competition between substitution (target) and elimination (impurity).

Protocol A: Continuous Flow Deoxofluorination (Recommended for Scale-Up)

Rationale: Flow chemistry allows for the safe use of DAST at elevated temperatures (required for unreactive electron-deficient ketones) by minimizing the active volume and maximizing heat transfer.

Equipment Setup

-

Reactor: PFA coil reactor (10 mL volume) or SiC plate reactor.

-

Pumps: Dual HPLC pumps or chemically resistant syringe pumps (e.g., Hastelloy/Ceramic).

-

Back Pressure Regulator (BPR): Set to 7–10 bar to prevent solvent boiling and ensure single-phase flow.

Reagents & Stock Solutions

-

Feed A (Substrate): 1.0 M solution of 5-acetyl-2-fluoropyridine in anhydrous Dichloromethane (DCM).

-

Feed B (Reagent): 1.5 M solution of DAST (Diethylaminosulfur trifluoride) in anhydrous DCM.

-

Note: Handle DAST under strict inert atmosphere.

-

Experimental Procedure

-

System Priming: Flush the reactor with anhydrous DCM for 20 minutes to remove moisture.

-

Flow Parameters:

-

Temperature: 60°C (residence time dependent).

-

Residence Time (

): 30 minutes. -

Flow Ratio: 1:1 (v/v) to achieve 1.5 equiv. of DAST.

-

Total Flow Rate: 0.33 mL/min (0.165 mL/min per pump) for a 10 mL reactor.

-

-

Execution:

-

Start pumping Feed A and Feed B.

-

The combined stream enters the heated reactor zone.

-

Quench: Direct the reactor output into a stirred vessel containing saturated aqueous

(0°C) to immediately neutralize HF and unreacted DAST.

-

-

Workup:

-

Separate phases. Extract aqueous layer with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

Figure 2: Process Flow Diagram (PFD) for the continuous synthesis.

Protocol B: Batch Synthesis with XtalFluor-E® (Lab Scale)

Rationale: For facilities without flow capabilities, XtalFluor-E® offers a higher safety margin than DAST, as it does not release free HF unless activated and has a higher decomposition onset temperature.

Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 5-Acetyl-2-fluoropyridine (1.0 equiv).[1]

-

Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv).

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Addition: Charge XtalFluor-E® and 5-acetyl-2-fluoropyridine into the flask. Add DCM (0.5 M concentration relative to substrate).

-

Activation: Cool the mixture to 0°C. Dropwise add

.-

Caution: Fuming may occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC or

NMR. -

Quench: Pour reaction mixture slowly into saturated aqueous

. Stir vigorously for 30 minutes until gas evolution ceases.

Analytical Control & Troubleshooting

In-Process Control (IPC)

Use

-

Starting Material: Singlet around -65 to -70 ppm (Ar-F).

-

Product: Quartet (

to -

Impurity (Vinyl Fluoride): Distinct vinylic fluorine signals (multiplets).

Purification Strategy

The vinyl fluoride byproduct typically co-elutes with the product on silica.

-

Chemical Purification: Treat the crude mixture with

or ozone to oxidatively cleave the vinyl fluoride olefin, converting it to a separable acid/ketone, while the gem-difluoride remains intact. -

Chromatography: If chemical purification is skipped, use Ag-impregnated silica gel or careful gradient elution (Hexanes/EtOAc 95:5).

Data Comparison

| Parameter | Batch (DAST) | Flow (DAST) | Batch (XtalFluor-E) |

| Safety Profile | High Risk (Explosive) | High Safety (Small Inventory) | Moderate/High (Stable Solid) |

| Reaction Temp | 0°C to RT | 60–80°C | RT to 40°C |

| Time | 12–24 h | 30–45 min | 12–18 h |

| Selectivity | Moderate (Vinyl F formed) | High (Kinetic control) | High |

| Scalability | <10 g | >1 kg/day | 100 g range |

Safety & Hazard Analysis

-

DAST: Decomposes violently above 90°C. Never heat a static batch reactor containing DAST. Reacts explosively with water to generate HF gas.

-

HF Generation: Both protocols generate HF.[2] All lab personnel must carry calcium gluconate gel.

-

2-Fluoropyridines: Potential skin sensitizers and permeators. Double-gloving (Nitrile/Laminate) is required.

References

-

Continuous Flow Deoxofluorination: Bersier, M., et al. "Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode."[3] Org.[4][5] Process Res. Dev. 2024.[3] Link[3]

-

XtalFluor-E Protocol: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[4][5] Chem. 2010, 75, 10, 3401–3411. Link

-

Flow Chemistry Scale-Up: "Flow Chemistry In Process Chemistry For Drug Discovery." Pharmaron Application Notes. Link

-

Precursor Synthesis: "Synthesis of 5-Acetyl-2-fluoropyridine." PrepChem. Link

-

General Fluorination Review: Singh, R.P., and Shreeve, J.M. "Nucleophilic Fluorination of Carbonyl Compounds." Synthesis 2002. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Fluorination techniques for preparing 5-(1,1-Difluoroethyl)-2-fluoropyridine

Executive Summary

This guide details the synthesis of 5-(1,1-difluoroethyl)-2-fluoropyridine , a high-value pharmacophore used to modulate lipophilicity and metabolic stability in drug candidates. The gem-difluoroethyl group (

This protocol prioritizes safety and scalability , recommending a two-step sequence:

-

Halex Exchange: Conversion of 2-chloro-5-acetylpyridine to 2-fluoro-5-acetylpyridine.[1]

-

Deoxofluorination: Conversion of the acetyl group to the 1,1-difluoroethyl moiety using XtalFluor-E or Deoxo-Fluor , avoiding the thermal instability associated with traditional DAST.

Retrosynthetic Strategy & Pathway Analysis

The synthesis hinges on the order of fluorination.[1] We evaluate two primary routes:

-

Route A (Recommended): Early-stage ring fluorination (Halex) followed by late-stage side-chain deoxofluorination. This avoids exposing the sensitive gem-difluoro group to the harsh, high-temperature conditions (

) required for the Halex reaction. -

Route B (High Risk): Deoxofluorination first, followed by Halex.[1] High risk of defluorination or elimination of the side chain during the Halex step.

Figure 1: Strategic selection of Route A ensures the thermal stability of the gem-difluoro moiety.

Protocol 1: Halex Reaction (Ring Fluorination)

Objective: Prepare 2-fluoro-5-acetylpyridine from 2-chloro-5-acetylpyridine.

Mechanism: Nucleophilic Aromatic Substitution (

Critical Reagent Selection

| Component | Recommendation | Rationale |

| Fluoride Source | Spray-dried KF (Potassium Fluoride) | Cost-effective compared to CsF. Must be anhydrous to prevent hydrolysis to hydroxypyridine.[1] |

| Solvent | Sulfolane or NMP | High boiling point and dielectric constant facilitate dissolution of inorganic fluoride salts. |

| Catalyst | Phase transfer catalyst (PTC) is essential to shuttle fluoride into the organic phase. |

Experimental Procedure

-

Drying: Charge sulfolane and KF into the reactor. Heat to

under vacuum/nitrogen sweep to remove trace water (azeotropic drying with toluene is optional but recommended). -

Reaction: Cool to

. Add 2-chloro-5-acetylpyridine (1.0 equiv) and -

Heating: Heat the mixture to

for 12–18 hours.-

Process Control: Monitor via HPLC. The reaction is complete when the starting chloride is

.

-

-

Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with MTBE (Methyl tert-butyl ether).

-

Purification: The product, 2-fluoro-5-acetylpyridine, is often pure enough for the next step after solvent removal. If needed, recrystallize from heptane/EtOAc.[2]

Protocol 2: Deoxofluorination (Side-Chain Synthesis)

Objective: Convert 2-fluoro-5-acetylpyridine to 5-(1,1-difluoroethyl)-2-fluoropyridine. Reagent Choice:

-

Standard: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[3][4] More thermally stable than DAST.[4][5][6][7]

-

Enhanced Safety: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[3][5] A crystalline solid that does not release free HF unless activated, offering the highest safety profile.

Mechanism & Safety Diagram

The reaction proceeds via an activated oxonium intermediate. Elimination to the vinyl fluoride is the primary side reaction.

Figure 2: Reaction pathway showing the competition between fluorination and elimination.

Experimental Procedure (Using Deoxo-Fluor)

Note: Perform all steps in a plastic or Teflon-coated vessel if possible, or well-passivated glassware.

-

Setup: Under a nitrogen atmosphere, dissolve 2-fluoro-5-acetylpyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (5 volumes).

-

Reagent Addition: Cool the solution to

. Add Deoxo-Fluor (1.5–2.0 equiv) dropwise.-

Caution: Exothermic reaction.[8] Maintain internal temperature

.

-

-

Catalysis (Optional): If conversion is sluggish, add 3–5 drops of anhydrous HF-pyridine complex or

. This activates the fluorinating agent.[1] -

Reaction: Allow to warm to Room Temperature (

) and stir for 16–24 hours.-

Optimization: If starting material remains, heat to

in a sealed vessel (pressure rating required).

-

-

Quenching (CRITICAL):

-

Cool reaction mixture to

. -

Slowly pour the reaction mixture into a stirred solution of saturated aqueous

. -

Warning: Gas evolution (

) and heat generation. Do not add water to the reaction; add reaction to the quench.

-

-

Isolation: Separate phases. Wash organic layer with 1M HCl (to remove amine byproducts) followed by brine. Dry over

. -

Purification: Silica gel chromatography (0–10% EtOAc in Hexanes). The gem-difluoro product is less polar than the ketone.

Analytical Data & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Old Deoxo-Fluor reagent (hydrolyzed). | Use fresh reagent.[1] Add exogenous fluoride source (e.g., |

| Vinyl Fluoride Impurity | Elimination due to high basicity or temperature. | Switch to XtalFluor-E with |

| Glass Etching | Generation of free HF. | Use Teflon (PFA/FEP) reactors. Add NaF to scavenge free HF in situ. |

NMR Validation:

-

NMR: Look for the characteristic quartet (

-

NMR: The methyl group adjacent to

Safety Directives

-

HF Hazard: Deoxofluorination reagents release HF upon hydrolysis. Calcium gluconate gel must be available at the workstation.

-

Thermal Runaway: Never heat DAST or Deoxo-Fluor above

without rigorous DSC (Differential Scanning Calorimetry) testing of the specific reaction mixture. -

Pressure: Reactions involving these reagents can generate pressure.[1] Use rated pressure vessels or burst disks.

References

-

Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]

- Process for the preparation of fluorinated pyridines.European Patent Office (EP 0192287 A2).

-

Organic Syntheses Procedure: Selective fluorination of carbonyl groups. Organic Syntheses. Available at: [Link]

-

Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(1,1-Difluoroethyl)-2-fluoropyridine

Welcome to the technical support center for the synthesis and optimization of 5-(1,1-Difluoroethyl)-2-fluoropyridine . This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during its synthesis. This document is structured in a question-and-answer format to directly address specific issues and provide practical, actionable solutions.

Introduction: The Synthetic Challenge